BenchChemオンラインストアへようこそ!

(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid

Oral Cephalosporin Discovery Side-Chain Structure-Absorption Relationship Urinary Excretion

ATCMA is the only known 7β-acyl side chain that enables intrinsic oral bioavailability in cephalosporins without prodrug esterification (41% urinary recovery vs. 8.5% for ATMA). It resists all seven clinically prevalent β-lactamases (TEM, SHV, AmpC) and delivers an 87.6% active ester coupling yield—a 2.6–7.6 pp advantage that directly cuts API cost/kg. Its 3.5 h elimination half-life supports once-daily oral dosing. For generic cefixime or novel oral cephems in ESBL-endemic markets, only high-purity ATCMA (≥98%) guarantees the (Z)-oxime geometry essential for both β-lactamase stability and GI absorption.

Molecular Formula C7H7N3O5S
Molecular Weight 245.22 g/mol
CAS No. 74440-05-4
Cat. No. B3282034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid
CAS74440-05-4
Molecular FormulaC7H7N3O5S
Molecular Weight245.22 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N)C(=NOCC(=O)O)C(=O)O
InChIInChI=1S/C7H7N3O5S/c8-7-9-3(2-16-7)5(6(13)14)10-15-1-4(11)12/h2H,1H2,(H2,8,9)(H,11,12)(H,13,14)
InChIKeyBTBQXVJMMALOJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic Acid (ATCMA, CAS 74440-05-4): Procurement-Relevant Identity and Classification


(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid (CAS 74440-05-4), also referred to as cefixime side-chain diacid or ATCMA, is a specialized cephalosporin intermediate bearing a 2-aminothiazole ring and a (Z)-configured carboxymethoxyiminoacetic acid side chain (molecular formula C₇H₇N₃O₅S, MW 245.21) . The compound serves as the essential 7β-acyl side-chain precursor for the third-generation oral cephalosporin cefixime and related analogs, conferring the critical (Z)-oxime geometry required for β-lactamase stability and antibacterial activity [1]. Commercially, ATCMA is supplied as a white crystalline powder with typical purities of ≥99% by HPLC and is catalogued under identifiers including cefixime side chain diacid, (Z)-2-(2-aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid, and ATCMA [2].

Why ATCMA (CAS 74440-05-4) Cannot Be Interchanged with Other Cephalosporin Side-Chain Acids


Cephalosporin 7β-acyl side chains are not functionally equivalent; the (Z)-carboxymethoxyimino substituent in ATCMA imparts a unique combination of oral absorbability, β-lactamase stability, and Gram-negative antibacterial spectrum that is absent in the simpler methoxyimino (ATMA), hydroxyimino, or des-oxime analogs [1]. Substituting ATCMA with ATMA (the cefotaxime/ceftriaxone side-chain acid) in a synthetic sequence leads to a final cephalosporin lacking intrinsic oral bioavailability, while substitution with the hydroxyimino analog (cefdinir side chain) produces a compound with altered β-lactamase susceptibility and a different antibacterial profile [2]. The quantitative evidence below demonstrates that ATCMA offers differentiated synthetic performance (active ester coupling efficiency, crystalline purity, and storage stability) and uniquely enables the production of non-prodrug oral third-generation cephalosporins with prolonged elimination half-lives, features that generic in-class substitution cannot replicate [3].

Quantitative Differentiation Evidence for ATCMA (CAS 74440-05-4) Versus In-Class Side-Chain Acid Alternatives


Oral Absorption Differentiation: ATCMA-Containing Cephalosporin (Cefixime) Urinary Excretion vs. ATMA-Containing Parenteral Comparator (Ceftizoxime)

In the structure-absorption optimization program that led to the discovery of cefixime, the carboxymethoxyimino substituent of ATCMA provided a urinary excretion rate of 41.0% after oral administration to rats, compared with only 8.5% for the methoxyimino comparator ceftizoxime (CZX, derived from ATMA) [1]. This 4.8-fold improvement in renal excretion directly reflects superior gastrointestinal absorption driven by the acidic carboxymethoxy moiety, establishing that ATCMA uniquely enables the synthesis of intrinsically absorbable, non-prodrug oral cephalosporins [1].

Oral Cephalosporin Discovery Side-Chain Structure-Absorption Relationship Urinary Excretion

β-Lactamase Stability Differentiation: ATCMA-Derived Cefixime Hydrolysis Resistance vs. Reference Oral β-Lactams

Cefixime, the canonical cephalosporin bearing the ATCMA side chain, was resistant to hydrolysis by all seven common β-lactamases tested in a comparative study against oral β-lactam references (cephalexin, cefaclor, cefuroxime, amoxicillin, amoxicillin/clavulanate) [1]. The study demonstrated that Enterobacteriaceae were inhibited by lower concentrations of cefixime than any reference drug, with 90% of isolates inhibited at ≤1.0 µg/mL and 95% at ≤8.0 µg/mL [1]. This β-lactamase stability profile is directly attributable to the steric and electronic properties of the (Z)-carboxymethoxyimino group in the ATCMA-derived 7-acyl side chain, providing protection against Type 1 cephalosporinases as well as broad-spectrum TEM and SHV enzymes [2].

β-Lactamase Stability ESBL Resistance Cephalosporin Susceptibility Testing

Active Ester Coupling Efficiency: ATCMA Active Ester Yield vs. ATMA Active Ester Baseline

A patent method for preparing the 2-mercaptobenzothiazolyl active ester of ATCMA (cefixime side-chain acid active ester) achieved a yield of 87.6% with product content exceeding 98.5% under optimized conditions (DM coupling agent, triethylamine base, triethyl phosphite condensing agent, dichloromethane solvent) [1]. In contrast, the analogous active ester of ATMA (MAEM, the cefotaxime side-chain active ester) typically gives acylation yields in the range of 80-85% when coupled to the 7-amino-cephalosporanic acid nucleus, even under optimized rapid procedures [2]. The higher coupling efficiency of ATCMA active esters is attributed to the electron-withdrawing carboxyl group on the oxime ether, which enhances the electrophilicity of the thioester carbonyl for nucleophilic attack by the cephem 7β-amino group [1].

Active Ester Synthesis Cephalosporin Acylation Industrial Yield Optimization

Crystalline Purity and Storage Stability: ATCMA Crystal Form B vs. Amorphous ATMA Baseline

A patent process for preparing ATCMA Crystal Form B achieves HPLC purity of ≥99.80% with a single-pass molar crystallization yield of ≥85%, and the crystalline product remains stable at room temperature for at least 6 months without degradation [1]. This represents a significant purity and stability advantage over commercially available amorphous ATMA (2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid), which is typically supplied at HPLC ≥98.0% purity and requires storage at −20°C in sealed, moisture-free containers to prevent isomerization and degradation . The defined crystal habit of ATCMA Form B also exhibits uniform primary particle size distribution without agglomeration, facilitating reproducible handling and formulation processes [1].

Crystallization Process HPLC Purity Pharmaceutical Intermediate Storage Stability

Pharmacokinetic Differentiation: ATCMA-Derived Cefixime Elimination Half-Life vs. ATMA-Derived Cefotaxime in Human Kinetic Model

In an in vitro kinetic model simulating human pharmacokinetics, the ATCMA-derived cephalosporin cefixime exhibited a terminal elimination half-life of 3.5 hours (Cmax 5 mg/L after simulated 400 mg oral dose), compared with 1.3 hours for cefotaxime (Cmax 45 mg/L after simulated 1 g IV infusion), a difference attributable to the ATCMA side chain's influence on renal clearance and serum protein binding [1]. Despite the lower Cmax, cefixime maintained bactericidal concentrations above MIC for a longer duration against Escherichia coli (−3 log10 CFU/mL reduction sustained over 8 hours vs. cefotaxime's −5 log10 over 4 hours), demonstrating the pharmacokinetic advantage conferred by the carboxymethoxyimino moiety in enabling once- or twice-daily oral dosing [1].

In Vitro Pharmacokinetic Simulation Elimination Half-Life Time Above MIC

High-Value Application Scenarios for ATCMA (CAS 74440-05-4) Based on Verified Differentiation Evidence


Synthesis of Intrinsically Orally Bioavailable, Non-Prodrug Third-Generation Cephalosporins (Cefixime, Cefdinir, and New Chemical Entities)

ATCMA is the irreplaceable side-chain precursor for synthesizing oral cephalosporin antibiotics that achieve therapeutic serum levels without prodrug esterification. The 41.0% urinary excretion rate of ATCMA-derived cefixime after oral administration in rats, compared with 8.5% for the ATMA-derived parenteral ceftizoxime, directly confirms that the carboxymethoxyimino group enables intrinsic gastrointestinal absorption [1]. Any research program aiming to develop a non-prodrug oral cephalosporin must procure ATCMA rather than ATMA, as the latter yields only parenteral or prodrug-requiring oral candidates [1].

Manufacturing of β-Lactamase-Stable Oral Cephalosporins for ESBL-Endemic Regions

The ATCMA side chain confers resistance to hydrolysis by all seven common β-lactamases tested, including clinically relevant TEM, SHV, and Type 1 cephalosporinases [2]. For production of generic cefixime or novel oral cephems destined for regions with high extended-spectrum β-lactamase (ESBL) prevalence, procurement of high-purity ATCMA (≥99.80% by HPLC) minimizes the introduction of impurities that could compromise β-lactamase stability or serve as substrates for resistant enzymes [3].

Cost-Optimized Generic Cefixime Production via High-Yielding Active Ester Coupling

The 87.6% active ester yield achievable with ATCMA under optimized conditions (DM coupling agent, triethyl phosphite condensing agent) directly translates to a 2.6–7.6 percentage-point yield advantage over ATMA-based active ester coupling in comparable acylation steps, reducing raw material consumption and production cost per kilogram of final active pharmaceutical ingredient (API) [4]. This yield advantage is a critical procurement differentiator for generic manufacturers evaluating side-chain acid suppliers in cost-sensitive markets.

Extended-Interval Oral Cephalosporin Dosage Forms Leveraging Prolonged Pharmacokinetic Half-Life

The 3.5-hour elimination half-life of ATCMA-derived cefixime—2.7-fold longer than the 1.3-hour half-life of ATMA-derived cefotaxime in a human kinetic model—enables once- or twice-daily oral dosing regimens that are not feasible with ATMA-derived parenteral side chains [5]. Pharmaceutical developers designing sustained-release or extended-interval oral cephem formulations should select ATCMA as the side-chain intermediate, as the carboxymethoxyimino group directly governs the reduced renal clearance and prolonged systemic exposure observed in pharmacokinetic studies [5].

Quote Request

Request a Quote for (Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.